Dabsyl Hydrazine Dabsyl Hydrazine
Brand Name: Vulcanchem
CAS No.: 72565-41-4
VCID: VC1684684
InChI: InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3
SMILES: CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN
Molecular Formula: C14H17N5O2S
Molecular Weight: 319.38 g/mol

Dabsyl Hydrazine

CAS No.: 72565-41-4

Cat. No.: VC1684684

Molecular Formula: C14H17N5O2S

Molecular Weight: 319.38 g/mol

* For research use only. Not for human or veterinary use.

Dabsyl Hydrazine - 72565-41-4

Specification

CAS No. 72565-41-4
Molecular Formula C14H17N5O2S
Molecular Weight 319.38 g/mol
IUPAC Name 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonohydrazide
Standard InChI InChI=1S/C14H17N5O2S/c1-19(2)13-7-3-11(4-8-13)16-17-12-5-9-14(10-6-12)22(20,21)18-15/h3-10,18H,15H2,1-2H3
Standard InChI Key YSSCSLXHGSTCDV-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN
Canonical SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN

Introduction

Chemical Structure and Physical Properties

Dabsyl hydrazine possesses a well-defined chemical structure characterized by an azobenzene core with specific functional groups that contribute to its unique properties and reactivity.

Structural Characteristics

The compound features a 4-(dimethylamino)phenyl group connected via an azo linkage to a benzenesulfonic acid hydrazide moiety. This structural arrangement creates a push-pull electronic system that contributes to its chromophoric properties and reactivity .

Physical and Chemical Properties

Table 1 below summarizes the key physical and chemical properties of dabsyl hydrazine:

PropertyValue
Chemical FormulaC₁₄H₁₇N₅O₂S
Molecular Weight319.38 g/mol
CAS Number72565-41-4
Physical StateSolid
ColorDark red to orange
SolubilitySoluble in organic solvents (DMF, DMSO); limited solubility in water
Storage ConditionsStore in a cool, dark place; moisture and light sensitive
StabilitySensitive to oxidation, light, and excessive heat

The compound exhibits characteristic spectroscopic properties, with an absorption maximum typically around 460-470 nm, which is responsible for its distinctive color .

Synthesis and Preparation Methods

The synthesis of dabsyl hydrazine typically involves an azo coupling reaction, followed by functional group modifications to introduce the hydrazine group.

Standard Synthesis Route

The preparation generally follows a two-step process:

  • Azo coupling: The diazonium salt of 4-aminobenzenesulfonic acid or its derivatives is coupled with N,N-dimethylaniline under controlled pH conditions.

  • Hydrazine formation: The resulting azo compound is further modified to introduce the hydrazine functionality, often through conversion of an ester or acid chloride intermediate .

The reaction typically yields a dark red to orange solid that can be purified through recrystallization or column chromatography to obtain the final product with high purity (>95%) .

Applications in Analytical Chemistry

Dabsyl hydrazine has found extensive use in analytical chemistry, particularly in the detection and quantification of carbonyl-containing compounds.

HPLC Applications

One of the primary applications of dabsyl hydrazine is as a derivatization reagent for high-performance liquid chromatography. It reacts with carbonyl groups in aldehydes and ketones to form hydrazones, which can be detected with high sensitivity using UV-visible absorption spectroscopy . This application is particularly valuable for:

  • Detection of carbonyl compounds in environmental samples

  • Analysis of aldehydes and ketones in biological fluids

  • Monitoring oxidative stress biomarkers

  • Quantification of carbonyl-containing natural products

The dabsyl hydrazine derivatization procedure for HPLC analysis typically involves:

  • Reaction of the sample containing carbonyl compounds with dabsyl hydrazine in a buffered solution

  • Incubation at controlled temperature (typically 70°C) for 15-20 minutes

  • Cooling to stop the reaction

  • HPLC analysis of the resulting hydrazones

Advantages over Similar Reagents

When compared to other derivatization reagents such as dansyl chloride, dabsyl hydrazine offers several advantages:

  • Shorter derivatization time (20 minutes versus overnight for some alternatives)

  • Simpler procedure to stop the reaction (cooling versus ammonia addition)

  • Better stability of the derivatives

  • Improved selectivity for carbonyl groups

Optimal Reaction Conditions

Research has identified optimal conditions for dabsyl hydrazine reactions:

  • pH range of 8.0-8.6 for most effective derivatization

  • Incubation temperature of 70°C (higher temperatures can lead to degradation)

  • Reaction time of approximately 20 minutes

  • Buffer composition of NaHCO₃ to maintain optimal pH

Mechanism of Reaction with Carbonyl Compounds

The reaction between dabsyl hydrazine and carbonyl compounds follows a nucleophilic addition-elimination mechanism to form hydrazones.

Reaction Mechanism

The hydrazine moiety (-NH-NH₂) of dabsyl hydrazine acts as a nucleophile, attacking the electrophilic carbon of aldehydes or ketones. This reaction proceeds through several steps:

  • Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon

  • Formation of a tetrahedral intermediate

  • Elimination of water to form the hydrazone

  • Stabilization of the resulting conjugated system

The reaction rate is influenced by both electronic effects and acid/base catalysis, with rate constants for the fastest carbonyl/hydrazine combinations reaching 2-20 M⁻¹s⁻¹ at biological pH .

Comparative Analysis with Related Compounds

Dabsyl hydrazine belongs to a family of chromophoric and fluorophoric labeling agents used in analytical chemistry. Comparison with similar compounds provides insight into its specific advantages and limitations.

Comparison with Dansyl Hydrazine

Dansyl hydrazine is another popular reagent for carbonyl detection. Table 2 compares key properties of dabsyl hydrazine and dansyl hydrazine:

PropertyDabsyl HydrazineDansyl Hydrazine
Molecular Weight319.38 g/mol265.33 g/mol
Detection ModeUV-visible absorptionFluorescence
Excitation Wavelength460-470 nm340-350 nm
Emission WavelengthNon-fluorescent510-520 nm
SensitivityModerate to highVery high
Application ScopeBroader range of carbonyl compoundsMore sensitive but more selective
pH Range for Reaction8.0-8.69.0-10.0
Reaction Temperature70°C60-65°C

Comparison with Dabcyl Derivatives

Dabcyl, a closely related compound to dabsyl hydrazine, is widely used as a quencher in molecular biology applications, particularly in FRET (Fluorescence Resonance Energy Transfer) systems. Both compounds share the dimethylaminoazobenzene core but differ in their functional groups and applications .

Recent Research Developments

Recent scientific investigations have expanded the applications of dabsyl hydrazine and related compounds in various fields.

Bioconjugation Applications

Research has demonstrated the utility of dabsyl hydrazine in bioconjugation chemistry, where it can be used to label biomolecules containing carbonyl groups. The formation of stable hydrazone linkages allows for the attachment of the chromophoric dabsyl group to proteins, carbohydrates, and nucleic acids .

Advances in Analytical Methods

Recent developments include:

  • Optimization of dabsylation procedures for specific analytes

  • Development of faster reaction protocols

  • Combination with advanced separation techniques

  • Application to new sample types and analytes of interest

Studies have shown that dabsyl hydrazine can be effectively used for the determination of biogenic amines through derivatization followed by reversed-phase liquid chromatography, offering advantages over traditional dansylation procedures .

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